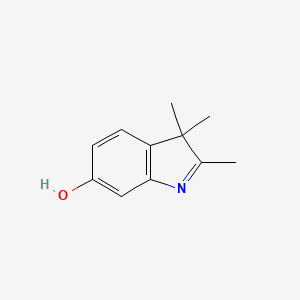
2,3,3-Trimethylindol-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylindol-6-OL is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .
Preparation Methods
The synthesis of 2,3,3-Trimethylindol-6-OL can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,3,3-Trimethylindol-6-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .
Scientific Research Applications
2,3,3-Trimethylindol-6-OL has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives, including this compound, are explored for their potential therapeutic applications . Additionally, in the industry, it is used in the synthesis of dyes and other imaging agents .
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylindol-6-OL involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, in antiviral activity, indole derivatives may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2,3,3-Trimethylindol-6-OL can be compared with other similar compounds such as 2,3,3-Trimethylindolenine and other indole derivatives . These compounds share a similar indole core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,3,3-trimethylindol-6-ol |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)9-5-4-8(13)6-10(9)12-7/h4-6,13H,1-3H3 |
InChI Key |
UHOTVFFGKPEUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















